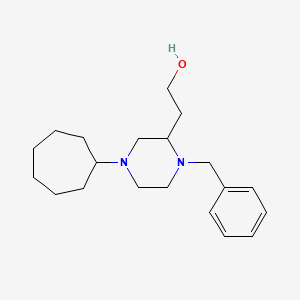
N-1,3-benzodioxol-5-yl-3-(4-phenoxybenzoyl)-1-piperidinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-1,3-benzodioxol-5-yl-3-(4-phenoxybenzoyl)-1-piperidinecarboxamide, commonly known as BDP, is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. BDP belongs to the class of piperidinecarboxamide compounds and has been shown to exhibit various biochemical and physiological effects.
Mechanism of Action
The exact mechanism of action of BDP is not fully understood, but studies have suggested that it works by inhibiting certain enzymes and signaling pathways that are involved in cell growth and survival. BDP has also been shown to modulate the activity of certain receptors in the brain, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects
BDP has been shown to exhibit various biochemical and physiological effects, including anti-inflammatory, antioxidant, and anti-apoptotic properties. Additionally, BDP has been shown to improve cognitive function and memory in animal models of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of using BDP in lab experiments is its high potency and specificity, which allows researchers to study its effects on various cellular processes with high precision. However, one of the limitations of using BDP is its low solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
Future Directions
There are several future directions for research on BDP, including:
1. Further studies on the mechanism of action of BDP to better understand its therapeutic potential.
2. Development of more efficient synthesis methods for BDP to improve its availability and reduce its cost.
3. Exploration of the potential of BDP as a therapeutic agent for other diseases, such as cardiovascular diseases and diabetes.
4. Investigation of the potential of BDP as a tool for studying cellular processes and signaling pathways in various biological systems.
Conclusion
In conclusion, BDP is a promising chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. Its anti-cancer and neuroprotective properties make it a promising candidate for the treatment of various diseases. Further research is needed to fully understand its mechanism of action and explore its potential in other areas of medicine.
Synthesis Methods
The synthesis of BDP involves the reaction of 4-phenoxybenzoyl chloride with N-1,3-benzodioxol-5-yl-3-aminopiperidine in the presence of a base. The resulting product is then purified through crystallization to obtain BDP as a white solid.
Scientific Research Applications
BDP has been extensively studied for its potential therapeutic applications, particularly in the treatment of cancer and neurodegenerative diseases. Studies have shown that BDP exhibits anti-cancer properties by inducing cell death in cancer cells and inhibiting tumor growth. Additionally, BDP has been shown to have neuroprotective effects, which make it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-3-(4-phenoxybenzoyl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O5/c29-25(18-8-11-22(12-9-18)33-21-6-2-1-3-7-21)19-5-4-14-28(16-19)26(30)27-20-10-13-23-24(15-20)32-17-31-23/h1-3,6-13,15,19H,4-5,14,16-17H2,(H,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPWZURGZKJLXAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)NC2=CC3=C(C=C2)OCO3)C(=O)C4=CC=C(C=C4)OC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[(3,4-dimethoxyphenyl)amino]methylene}-5-phenyl-1,3-cyclohexanedione](/img/structure/B6132469.png)
![N-[1-(2,5-dimethyl-1,3-thiazol-4-yl)ethyl]-2-[(3-methoxyphenoxy)methyl]-N-methyl-1,3-oxazole-4-carboxamide](/img/structure/B6132475.png)
![[4-(dimethylamino)benzyl][2-(1H-indol-3-yl)-1-methylethyl]amine hydrochloride](/img/structure/B6132481.png)

![4-ethoxy-N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]-3-nitrobenzamide](/img/structure/B6132506.png)
![4-({[3-(6-fluoro-1H-indol-1-yl)propanoyl]amino}methyl)benzoic acid](/img/structure/B6132511.png)
![2-[(3-fluorophenoxy)methyl]-N-[1-(3-isoxazolyl)ethyl]-N-methyl-1,3-oxazole-4-carboxamide](/img/structure/B6132519.png)
![[2-({2-[(4-methylbenzoyl)oxy]benzylidene}hydrazono)-4-oxo-1,3-thiazolidin-5-yl]acetic acid](/img/structure/B6132528.png)
![5-(2,4-dimethoxybenzoyl)-3-(3-fluorophenyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B6132540.png)
![N-(1-benzyl-3-pyrrolidinyl)-3-[1-(tetrahydro-2H-thiopyran-4-yl)-4-piperidinyl]propanamide](/img/structure/B6132554.png)
![2-[4-(1H-benzimidazol-2-ylmethyl)-1-(2-fluorobenzyl)-2-piperazinyl]ethanol](/img/structure/B6132555.png)
![1-(2-{[(4-fluorobenzyl)amino]methyl}phenoxy)-3-(4-thiomorpholinyl)-2-propanol](/img/structure/B6132562.png)
![N-(2,4-dimethoxyphenyl)-3-[1-(1-methyl-2-phenoxyethyl)-4-piperidinyl]propanamide](/img/structure/B6132569.png)
